[4-(Difluoromethylthio)phenyl](1-methylpyrazolo[4,5-e]pyrimidin-4-yl)amine
Description
The compound 4-(Difluoromethylthio)phenylamine features a pyrazolo[4,5-e]pyrimidin-4-amine core substituted with a 1-methyl group and a 4-(difluoromethylthio)phenyl moiety. This structure is hypothesized to exhibit kinase-inhibitory or anticancer activity, based on analogs with related scaffolds .
Properties
Molecular Formula |
C13H11F2N5S |
|---|---|
Molecular Weight |
307.32 g/mol |
IUPAC Name |
N-[4-(difluoromethylsulfanyl)phenyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C13H11F2N5S/c1-20-12-10(6-18-20)11(16-7-17-12)19-8-2-4-9(5-3-8)21-13(14)15/h2-7,13H,1H3,(H,16,17,19) |
InChI Key |
OLXCDBXXIIPGDI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NC3=CC=C(C=C3)SC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethylthio)phenylamine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Difluoromethylthio Group:
Construction of the Pyrazolo[4,5-e]pyrimidine Core: This involves cyclization reactions using appropriate precursors such as hydrazines and pyrimidine derivatives under controlled conditions.
Coupling Reactions: The final step involves coupling the difluoromethylthio-substituted phenyl ring with the pyrazolo[4,5-e]pyrimidine core using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the difluoromethylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazolo[4,5-e]pyrimidine core, potentially altering its electronic properties.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride (AlCl3).
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Reduced Pyrazolo[4,5-e]pyrimidine Derivatives: From reduction reactions.
Functionalized Phenyl Derivatives: From substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: The compound’s unique structure makes it a potential ligand in catalytic reactions.
Material Science: It can be used in the development of novel materials with specific electronic properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Molecular Probes: Its distinct chemical properties allow it to be used as a molecular probe in various biological assays.
Medicine
Drug Development: The compound’s potential as a pharmacophore makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Diagnostic Agents: It can be used in the development of diagnostic agents for imaging and detection of diseases.
Industry
Agrochemicals: The compound can be used in the synthesis of agrochemicals for pest control.
Dyes and Pigments: Its chemical properties make it suitable for use in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(Difluoromethylthio)phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethylthio group can enhance binding affinity through hydrophobic interactions, while the pyrazolo[4,5-e]pyrimidine core can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
Pyrazolo[4,5-e]pyrimidin-4-amine vs. Pyrazolo[3,4-d]pyrimidine Derivatives
- Target Compound : The pyrazolo[4,5-e]pyrimidin-4-amine core allows for planar aromatic stacking interactions, critical for binding kinase ATP pockets.
Substituent Effects
4-(Difluoromethylthio)phenyl vs. Chlorobenzyl and Methoxyethyl Groups
- Target Compound : The 4-(difluoromethylthio)phenyl group provides moderate hydrophobicity (predicted logP ~3.2) and resistance to oxidative metabolism due to C-F bonds.
- Analog from : 1-[(4-Chlorophenyl)methyl]-N-(2-methoxyethyl)pyrazolo[3,4-d]pyrimidin-4-amine (CAS 612523-74-7) substitutes the difluoromethylthio group with a chlorobenzyl moiety.
- Analog from : Butyl(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)amine (CAS 5401-48-9) replaces the aromatic phenyl group with a linear butyl chain, significantly lowering logP (~2.1) and improving aqueous solubility but sacrificing target affinity due to reduced π-π interactions .
Electronic and Steric Influences
- Trifluoromethyl and Piperazinyl Groups (): Compounds like {4-[4-(6-dimethylamino-4-trifluoromethylpyridin-2-yl)phenyl]pyrimidin-2-yl}methylamine () highlight the role of trifluoromethyl groups in enhancing lipophilicity and binding selectivity. However, the target’s difluoromethylthio group offers a balance between size and electronegativity, avoiding excessive steric bulk seen in piperazinyl-thiazolyl analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
